Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl-
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Overview
Description
6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a cyclohexane ring fused with a dioxolobenzothiazole moiety, which imparts distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole]: Unique due to its spirocyclic structure.
Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole]: Lacks the methyl group, resulting in different chemical properties.
6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] derivatives: Modified versions with additional functional groups.
Properties
CAS No. |
67874-24-2 |
---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
6-methylspiro[[1,3]dioxolo[4,5-f][1,3]benzothiazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C14H15NO2S/c1-9-15-10-7-11-12(8-13(10)18-9)17-14(16-11)5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI Key |
TYNPXUCEDICLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2S1)OC4(O3)CCCCC4 |
Origin of Product |
United States |
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